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Compound of Interest

Compound Name: 4-(3,5-Dicarboxyphenyl)phenol

Cat. No.: B1425159 Get Quote

Introduction: The Unique Versatility of 4-(3,5-
Dicarboxyphenyl)phenol
4-(3,5-Dicarboxyphenyl)phenol, also known as 5-(4-hydroxyphenyl)isophthalic acid, is a

highly functionalized aromatic compound that has garnered significant interest in the field of

polymer chemistry. Its molecular architecture, featuring a rigid biphenyl core with a phenolic

hydroxyl group and two carboxylic acid functionalities, makes it a trifunctional monomer of

exceptional versatility. This unique combination of reactive sites allows for its incorporation into

a diverse array of polymeric structures, including high-performance polyesters and polyamides,

as well as its use as a ligand in the synthesis of metal-organic frameworks (MOFs).

The strategic placement of the carboxyl groups at the meta positions of one phenyl ring and the

hydroxyl group on the other provides a non-linear, kinked geometry. This structural feature is

instrumental in disrupting polymer chain packing, which can enhance the solubility and

processability of otherwise intractable aromatic polymers. The phenolic hydroxyl group also

offers a site for further chemical modification, enabling the development of functional materials

with tailored properties.

This guide provides researchers, scientists, and drug development professionals with a

comprehensive overview of the applications of 4-(3,5-Dicarboxyphenyl)phenol in polymer

synthesis. It details the underlying principles for its use and provides robust, step-by-step

protocols for the synthesis of representative polymers.
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Physicochemical Properties of 4-(3,5-
Dicarboxyphenyl)phenol
A thorough understanding of the monomer's properties is critical for successful polymerization.

Property Value Source

Molecular Formula C₁₄H₁₀O₅ [1]

Molecular Weight 258.23 g/mol [1]

Appearance White to yellow solid [2]

Solubility

Soluble in polar organic

solvents such as DMSO, DMF,

and THF.

[2]

Functional Groups

Two carboxylic acid groups

(pKa ≈ 3-5), One phenolic

hydroxyl group (pKa ≈ 9-10)

[2]

Application in Aromatic Polyester Synthesis
The dicarboxylic acid functionality of 4-(3,5-Dicarboxyphenyl)phenol makes it an excellent

candidate for the synthesis of aromatic polyesters through polycondensation reactions with

various diols. The resulting polyesters often exhibit high thermal stability and mechanical

strength, characteristic of aromatic polymers. The pendent hydroxyl group along the polymer

backbone can serve to increase hydrophilicity and provides a reactive handle for post-

polymerization modification.

Protocol: Synthesis of a Wholly Aromatic Polyester via
Interfacial Polycondensation
This protocol describes a representative procedure for the synthesis of a polyester from 4-(3,5-
Dicarboxyphenyl)phenol and a bisphenol, such as Bisphenol A. The first step involves the

conversion of the dicarboxylic acid to a more reactive diacid chloride.

Part A: Synthesis of 5-(4-hydroxyphenyl)isophthaloyl dichloride
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a reflux condenser, and a nitrogen inlet, suspend 4-(3,5-Dicarboxyphenyl)phenol
(25.82 g, 0.1 mol) in thionyl chloride (100 mL).

Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL). Heat the

mixture to reflux (approximately 80°C) and maintain for 4 hours. The solid will gradually

dissolve as the reaction proceeds.

Work-up: After cooling to room temperature, remove the excess thionyl chloride by distillation

under reduced pressure. The crude 5-(4-hydroxyphenyl)isophthaloyl dichloride is then

recrystallized from a suitable solvent like toluene to yield the purified product.

Part B: Interfacial Polycondensation

Aqueous Phase Preparation: In a beaker, dissolve Bisphenol A (22.83 g, 0.1 mol) and

sodium hydroxide (8.0 g, 0.2 mol) in 200 mL of deionized water. Add a phase-transfer

catalyst, such as cetyltrimethylammonium bromide (0.5 g).

Organic Phase Preparation: In a separate beaker, dissolve the synthesized 5-(4-

hydroxyphenyl)isophthaloyl dichloride (29.51 g, 0.1 mol) in 200 mL of a chlorinated solvent,

such as dichloromethane.

Polymerization: Vigorously stir the aqueous phase using a high-speed mechanical stirrer.

Rapidly pour the organic phase into the aqueous phase. The polymerization will occur at the

interface of the two immiscible liquids. Continue stirring for 30 minutes.

Polymer Isolation: Stop the stirring and separate the organic layer. Precipitate the polymer by

pouring the organic solution into a large volume of methanol.

Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then

with hot water to remove any unreacted monomers and salts.

Drying: Dry the final polyester product in a vacuum oven at 80°C overnight.
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Caption: Workflow for Aromatic Polyester Synthesis.

Application in Aromatic Polyamide Synthesis
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their

exceptional thermal stability and mechanical properties. 4-(3,5-Dicarboxyphenyl)phenol can

be used as a dicarboxylic acid monomer in the synthesis of aramids through polycondensation

with aromatic diamines. The resulting polyamides are often soluble in polar aprotic solvents, a

desirable property for processing.

Protocol: Synthesis of an Aromatic Polyamide via Direct
Phosphorylation Polycondensation
This method, often referred to as the Yamazaki-Higashi reaction, allows for the direct

polycondensation of dicarboxylic acids and diamines without the need to first synthesize a

diacid chloride.[3]

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a

mechanical stirrer, a nitrogen inlet, and a thermometer, add 4-(3,5-Dicarboxyphenyl)phenol
(2.58 g, 0.01 mol), an aromatic diamine such as 4,4'-oxydianiline (2.00 g, 0.01 mol),

anhydrous lithium chloride (1.4 g), and N-methyl-2-pyrrolidone (NMP) (20 mL).
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Reagent Addition: Stir the mixture at room temperature until all solids have dissolved. Then,

add pyridine (6 mL) and triphenyl phosphite (TPP) (5.7 mL, 0.022 mol).

Polymerization: Heat the reaction mixture to 105°C and maintain this temperature for 3 hours

under a gentle stream of nitrogen. The viscosity of the solution will increase as the

polymerization proceeds.

Polymer Isolation: After cooling to room temperature, pour the viscous polymer solution into

500 mL of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.

Purification: Collect the polymer by filtration and wash it extensively with hot water and then

with methanol to remove residual solvents and reagents.

Drying: Dry the aromatic polyamide in a vacuum oven at 100°C overnight.
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Caption: Workflow for Aromatic Polyamide Synthesis.

Application in Metal-Organic Framework (MOF)
Synthesis
The dicarboxylate functionality of 4-(3,5-Dicarboxyphenyl)phenol makes it an excellent

organic linker for the construction of Metal-Organic Frameworks (MOFs).[2] MOFs are
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crystalline, porous materials with a wide range of applications, including gas storage,

separation, and catalysis. The phenolic group can either remain as a functional group within the

pores of the MOF or participate in coordination with the metal centers.

Protocol: Solvothermal Synthesis of a Zinc-Based MOF
This protocol provides a general method for the solvothermal synthesis of a MOF using 4-(3,5-
Dicarboxyphenyl)phenol as the organic linker and zinc nitrate as the metal source.

Reactant Preparation: In a 20 mL glass vial, dissolve 4-(3,5-Dicarboxyphenyl)phenol (51.6

mg, 0.2 mmol) and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 89.2 mg, 0.3 mmol) in 10 mL of

N,N-dimethylformamide (DMF).

Sonication: Sonicate the mixture for approximately 15 minutes to ensure complete

dissolution and homogeneity.

Reaction: Tightly cap the vial and place it in a programmable oven. Heat the vial to 120°C

over 2 hours, hold at 120°C for 48 hours, and then cool to room temperature over 12 hours.

Crystal Isolation: After cooling, crystals of the MOF should be visible. Carefully decant the

mother liquor.

Washing: Wash the crystals by immersing them in fresh DMF for 24 hours to remove

unreacted starting materials trapped within the pores. Repeat this washing step three times.

Solvent Exchange and Activation: To prepare the MOF for porosity measurements, the high-

boiling DMF must be exchanged with a more volatile solvent. Immerse the crystals in a

volatile solvent like acetone for 24 hours, repeating the exchange three times.

Drying: Dry the solvent-exchanged MOF under vacuum at a slightly elevated temperature

(e.g., 60-80°C) to remove the acetone, yielding the activated, porous MOF.
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Caption: General Workflow for Solvothermal MOF Synthesis.
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Characterization of Resulting Polymers
The successful synthesis of polymers from 4-(3,5-Dicarboxyphenyl)phenol should be

confirmed through a suite of characterization techniques.

Technique Information Obtained

Fourier-Transform Infrared (FTIR) Spectroscopy

Confirmation of the formation of ester or amide

linkages and the disappearance of carboxylic

acid O-H bands.

Nuclear Magnetic Resonance (NMR)

Spectroscopy (¹H and ¹³C)

Elucidation of the polymer's chemical structure

and confirmation of monomer incorporation.

Gel Permeation Chromatography (GPC)

Determination of the polymer's number-average

molecular weight (Mn), weight-average

molecular weight (Mw), and polydispersity index

(PDI).

Differential Scanning Calorimetry (DSC)

Measurement of the glass transition

temperature (Tg) and melting temperature (Tm),

providing insight into the polymer's thermal

properties and degree of crystallinity.

Thermogravimetric Analysis (TGA)
Evaluation of the polymer's thermal stability by

determining the decomposition temperature.

Powder X-ray Diffraction (PXRD)

For MOFs, confirmation of the crystalline

structure and phase purity. For semi-crystalline

polymers, determination of the degree of

crystallinity.

Gas Sorption Analysis (for MOFs)

Measurement of the Brunauer-Emmett-Teller

(BET) surface area and pore volume to

characterize the porosity of the material.

Conclusion and Future Outlook
4-(3,5-Dicarboxyphenyl)phenol is a valuable and versatile building block for the synthesis of

advanced polymers. Its trifunctional nature allows for the creation of high-performance aromatic
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polyesters and polyamides with enhanced solubility and functionality. Furthermore, its utility as

a linker in the synthesis of metal-organic frameworks opens up possibilities for the design of

novel porous materials. The protocols outlined in this guide provide a solid foundation for

researchers to explore the potential of this unique monomer in their own applications, from the

development of advanced engineering plastics to the creation of sophisticated materials for

drug delivery and catalysis. Future research will likely focus on leveraging the pendent hydroxyl

group for the development of functional polymers with applications in areas such as membrane

separations, biomedical devices, and smart materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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